molecular formula C15H13ClFNOS B2476548 2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide CAS No. 1235238-66-0

2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2476548
CAS No.: 1235238-66-0
M. Wt: 309.78
InChI Key: JPCCOXCSIUSQFV-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide is a synthetic chemical compound featuring a benzamide core structure substituted with chloro and fluoro groups, and further functionalized with a cyclopropyl and a thiophen-3-ylmethyl moiety. This molecular architecture is characteristic of compounds investigated for their potential in agrochemical research, particularly as a template for developing active ingredients . The integration of a thiophene ring, a privileged scaffold in medicinal and agricultural chemistry, is known to contribute to significant biological activity. Heterocyclic compounds like this one are frequently explored for their interactions with biological targets in fungi and plants . Specifically, N-cyclopropyl-N-benzyl carboxamide derivatives have been documented in patents for their utility as fungicidal compounds, suggesting this compound is a valuable candidate for similar phytopathological research and the development of novel crop protection agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c16-12-2-1-3-13(17)14(12)15(19)18(11-4-5-11)8-10-6-7-20-9-10/h1-3,6-7,9,11H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCCOXCSIUSQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Compounds

Structural Analogues in Medicinal Chemistry

(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide core with a 3,4-dimethoxyphenethylamine substituent.
  • Key Differences : Lacks halogens (Cl, F) and heterocyclic groups (thiophene, cyclopropyl). Instead, it features methoxy groups on the phenyl ring.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield), a simpler route compared to the target compound’s dual N-substitution .
  • Relevance : Demonstrates how electron-donating methoxy groups contrast with electron-withdrawing halogens in modulating physicochemical properties.
(b) Teriflunomide Derivatives (e.g., Compounds 1a and 13y)
  • Compound 1a: N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide Structure: Features a dichlorinated and difluorinated benzamide core with a cyano-hydroxybutenamido side chain. Key Differences: Additional fluorination at position 5 and a complex side chain absent in the target compound. Likely designed for enhanced kinase inhibition .
  • Compound 13y: (S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide Structure: Bromine and trifluoropropoxy groups introduce steric bulk and increased lipophilicity. Relevance: Highlights the role of halogen diversity (Br vs. Cl/F) and fluorinated alkoxy groups in optimizing target engagement .

Agrochemical Benzamide Analogues

(a) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structure : Benzamide with a trifluoromethyl group and isopropoxyphenyl substitution.
  • Key Differences : The trifluoromethyl group enhances pesticidal activity, while the target compound’s thiophene moiety may offer distinct electronic properties for alternative pest targets .
  • Application : Used as a fungicide, suggesting benzamides’ versatility in agrochemical design.
(b) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structure : Combines a chlorophenyl group with a cyclopropanecarboxamide and tetrahydrofuran ring.
  • Key Differences : Shares a cyclopropyl group with the target compound but lacks thiophene and fluorine. The tetrahydrofuran ring may influence bioavailability .

Pharmacopeial Benzamides

(a) Indapamide (3-(aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide)
  • Structure : Incorporates a sulfamoyl group and indole-derived substitution.
  • Key Differences : Sulfonamide functionality contrasts with the target’s halogen and thiophene groups. Clinically used as a diuretic, emphasizing how substituent variation tailors therapeutic action .
(b) Repaglinide ((S)-2-ethoxy-4-(2-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino}-2-oxoethyl)benzoic acid)
  • Structure : A benzoic acid derivative with piperidine and ethoxy groups.
  • Key Differences : Carboxylic acid moiety replaces the benzamide core, but the piperidine group parallels the target’s nitrogen-based substitution for pharmacokinetic optimization .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity/Use Synthesis Yield (If Available)
Target Compound Benzamide 2-Cl, 6-F, N-cyclopropyl, N-(thiophen-3-ylmethyl) Hypothesized kinase inhibition or pesticide N/A
Rip-B Benzamide N-[2-(3,4-dimethoxyphenyl)ethyl] Research compound 80%
Teriflunomide Derivative 1a Benzamide 2-Cl, 6-F, 5-F, 4-(cyano-hydroxybutenamido), 2-isopropoxy Kinase inhibitor N/A
Flutolanil Benzamide 2-CF₃, N-(3-isopropoxyphenyl) Fungicide N/A
Indapamide Benzamide 3-SO₂NH₂, 4-Cl, N-(2-methylindolyl) Diuretic N/A

Key Research Findings

  • Halogen Effects: The target’s 2-chloro-6-fluoro substitution mirrors trends in kinase inhibitors (e.g., Teriflunomide derivatives), where halogens improve binding via hydrophobic interactions .
  • Synthetic Complexity : Dual N-substitution (cyclopropyl and thiophene) likely requires multi-step synthesis compared to simpler analogues like Rip-B .

Biological Activity

2-Chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide (CAS Number: 1235238-66-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

The molecular formula for this compound is C₁₅H₁₃ClFNOS, with a molecular weight of 309.8 g/mol. The compound features a chloro group, a cyclopropyl moiety, and a thiophenyl side chain, which may contribute to its biological properties.

PropertyValue
CAS Number1235238-66-0
Molecular FormulaC₁₅H₁₃ClFNOS
Molecular Weight309.8 g/mol

The precise mechanism of action for this compound is not fully elucidated in the literature. However, compounds with similar structures often interact with specific biological targets such as enzymes or receptors involved in cancer proliferation and apoptosis. The presence of the thiophene ring may enhance interactions with biological macromolecules due to its electron-rich nature.

Biological Activity and Efficacy

Recent studies have demonstrated that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from relevant research on related compounds:

Compound NameCell Line TestedIC₅₀ (µM)Mechanism of Action
2-Chloro-N-cyclopropyl-6-fluoro...MCF-7 (Breast Cancer)Data not availableInduces apoptosis via p53 pathway
Oxadiazole DerivativeCEM-13 (Leukemia)<1.0Apoptosis induction
DoxorubicinMCF-710.38Topoisomerase II inhibition

Case Studies

  • Cytotoxicity Assessment : In vitro studies indicated that derivatives similar to this compound showed promising cytotoxicity against several cancer cell lines, including MCF-7 and A549. The observed IC₅₀ values were significantly lower than those for standard chemotherapeutics like doxorubicin, suggesting enhanced potency.
  • Mechanistic Studies : Flow cytometry analyses revealed that certain derivatives induce apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins such as p53. This indicates a potential for these compounds to serve as effective anticancer agents by triggering programmed cell death.
  • Molecular Docking Studies : Computational studies have suggested that the compound may interact favorably with target proteins involved in cell cycle regulation and apoptosis pathways. These findings warrant further investigation into its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Amide bond formation : React 2-chloro-6-fluorobenzoic acid with thiophen-3-ylmethylamine under coupling agents like EDC/HOBt .

N-cyclopropylation : Introduce the cyclopropyl group via nucleophilic substitution or reductive amination, requiring anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of cyclopropylamine) and use inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. For example, aromatic protons (δ 6.8–7.5 ppm) and cyclopropyl protons (δ 1.2–1.5 ppm) must be resolved .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Discrepancies in fragmentation patterns may arise from isotopic interference (e.g., chlorine/fluorine); use isotopic abundance calculators .
  • FT-IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and thiophene C-S (670 cm⁻¹) stretches .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50 values across assays) be systematically addressed?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell line viability (passage number <20), solvent concentration (DMSO <0.1%), and incubation time .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding affinity to targets. Cross-validate with molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., 2-chloro-N-aryl benzamides) to identify substituent-dependent trends .

Q. What strategies improve yield and purity in large-scale synthesis of this compound?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer, reducing byproduct formation .
  • Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) and cooling rates to obtain high-purity crystals (>99% by HPLC) .
  • Catalyst Selection : Test Pd/C or Ni catalysts for reductive steps; monitor catalyst loading (1–5 mol%) to balance cost and efficiency .

Q. How can computational methods (e.g., DFT, MD simulations) elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., thiophene sulfur vs. benzamide carbonyl) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with EGFR kinase) over 100 ns trajectories to assess binding stability .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent electronegativity (Cl, F) with bioactivity .

Q. What advanced analytical techniques resolve structural ambiguities (e.g., regiochemistry of substituents)?

  • Methodological Answer :

  • X-ray Crystallography : Determine absolute configuration using single crystals grown via vapor diffusion (e.g., CHCl3/MeOH) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOE correlations between cyclopropyl and thiophene protons confirm spatial proximity .
  • Solid-State NMR : Differentiate polymorphs (e.g., Form I vs. II) impacting solubility and stability .

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